4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid
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Overview
Description
4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is a complex organic compound that features a benzotriazole moiety linked to a naphthalene dione structure, which is further connected to a benzoic acid group
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives, which this compound is a part of, have been found to bind with enzymes and receptors in biological systems . This broad spectrum of biological properties is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .
Mode of Action
Benzotriazole derivatives are known to interact with their targets through diverse non-covalent interactions, making them susceptible to bind with enzymes and receptors in biological systems .
Biochemical Pathways
Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzotriazole derivatives have been found to exhibit various biological activities, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
Biochemical Analysis
Biochemical Properties
4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid plays a significant role in biochemical reactions due to its ability to form non-covalent interactions with enzymes, proteins, and other biomolecules. The benzotriazole moiety in the compound is capable of forming π–π stacking interactions and hydrogen bonds, which facilitate its binding to enzymes and receptors in biological systems . This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidative benefits . Additionally, it can bind to DNA and RNA, influencing gene expression and cellular metabolism .
Cellular Effects
The effects of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, particularly hepatocarcinoma cells, by inducing apoptosis and cell cycle arrest . It also modulates cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Furthermore, 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid affects gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid involves several key interactions at the molecular level. The compound binds to enzymes and receptors through non-covalent interactions, such as hydrogen bonding and π–π stacking . This binding can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved . For example, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Over time, the degradation products may affect cellular function, leading to changes in cell viability and metabolism . Long-term studies have shown that prolonged exposure to 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can result in adaptive responses in cells, such as increased expression of antioxidative enzymes and stress response proteins .
Dosage Effects in Animal Models
The effects of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidative capacity and reduced inflammation . At high doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects . These findings highlight the importance of dosage optimization in therapeutic applications of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid .
Metabolic Pathways
4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter the levels of metabolites in cells . Additionally, 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can modulate the activity of key metabolic enzymes, affecting cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Binding proteins, such as albumin and heat shock proteins, facilitate the transport and localization of the compound within cells . The distribution of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can influence its biological activity and effectiveness in different tissues .
Subcellular Localization
The subcellular localization of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct the compound to specific cellular compartments . The localization of 4-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid can affect its ability to modulate gene expression and enzyme activity, influencing cellular responses to stress and other stimuli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid typically involves multiple steps. One common approach starts with the preparation of the benzotriazole derivative, followed by its coupling with a naphthalene dione intermediate.
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The benzotriazole and naphthalene dione moieties can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 1-Methyl-1H-1,2,3-benzotriazol-4-amine
Uniqueness
4-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid is unique due to its combination of a benzotriazole moiety with a naphthalene dione structure and a benzoic acid group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O4/c28-21-15-5-1-2-6-16(15)22(29)20(27-18-8-4-3-7-17(18)25-26-27)19(21)24-14-11-9-13(10-12-14)23(30)31/h1-12,24H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEWFUONLMVUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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